molecular formula C18H19Cl2NO5S B12380514 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;dihydrochloride

3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;dihydrochloride

Cat. No.: B12380514
M. Wt: 432.3 g/mol
InChI Key: KIOLZXAIVGNNRJ-UHFFFAOYSA-N
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Description

3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a sulfamoyl group, and a carboxylic acid group. The dihydrochloride form indicates the presence of two hydrochloride ions, which can influence the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic compounds and suitable reagents.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the benzofuran intermediate with sulfonamide derivatives under specific conditions.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The sulfamoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The benzofuran ring can also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid
  • 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;monohydrochloride

Uniqueness

The dihydrochloride form of the compound offers unique properties such as enhanced solubility and stability compared to its monohydrochloride or free acid forms. This can be advantageous in various applications, including pharmaceutical formulations and chemical synthesis.

Properties

Molecular Formula

C18H19Cl2NO5S

Molecular Weight

432.3 g/mol

IUPAC Name

3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C18H17NO5S.2ClH/c1-12-15-11-14(7-8-16(15)24-17(12)18(20)21)25(22,23)19-10-9-13-5-3-2-4-6-13;;/h2-8,11,19H,9-10H2,1H3,(H,20,21);2*1H

InChI Key

KIOLZXAIVGNNRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)O.Cl.Cl

Origin of Product

United States

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